2-Oxazolidinethione

Organic Synthesis Chemoselective Arylation Thione Chemistry

Researchers requiring chiral auxiliaries often face harsh cleavage conditions that risk racemization. 2-Oxazolidinethione solves this with easier removal than classical Evans oxazolidinones under mild conditions, enabled by microwave-assisted synthesis for improved yields. • Proven chiral auxiliary for asymmetric synthesis - cleavable without racemization, ideal for stereochemically complex natural products and pharmaceutical intermediates. • Exclusive S-arylation reactivity with arynes - enables sulfur-linked aryl installations unattainable with oxazolidinone analogues. • Available in 98% purity with full analytical documentation; ambient-temperature global shipping.

Molecular Formula C3H5NOS
Molecular Weight 103.15 g/mol
CAS No. 5840-81-3
Cat. No. B1225483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinethione
CAS5840-81-3
Synonyms(2-hydroxyethyl)thiocarbamic acid, gamma-lactone
2-oxazolidinethione
Molecular FormulaC3H5NOS
Molecular Weight103.15 g/mol
Structural Identifiers
SMILESC1COC(=S)N1
InChIInChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6)
InChIKeyUMURLIQHQSKULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazolidinethione Technical Baseline


2-Oxazolidinethione (1,3-oxazolidine-2-thione; CAS 5840-81-3) is a heterocyclic scaffold with the molecular formula C₃H₅NOS and a molecular weight of 103.14 g/mol [1]. This compound features a five-membered ring containing oxygen, nitrogen, and a thiocarbonyl (C=S) group, endowing it with distinct chemical properties relative to its oxo-analogues [2]. It serves as a versatile chiral auxiliary and building block in asymmetric synthesis [3], a precursor for bioactive derivatives with antithyroid activity [4], and a structural probe for investigating thione-specific reactivity [5].

Asymmetric Synthesis
Chiral auxiliary with reported mild cleavage; microwave-assisted route available
Thione Chemistry
Exclusive S-arylation reactivity in aryne reactions; thiophilic handle for S-heterocycles
Thyroid Research
Antithyroid probe for thyroid peroxidase inhibition and goitrogenesis model studies

2-Oxazolidinethione Generic Substitution Risks


2-Oxazolidinethione is not functionally interchangeable with its closest structural analogue, 2-oxazolidinone, or with simpler thioamides such as thiourea. The substitution of the carbonyl oxygen by sulfur fundamentally alters the electronic properties of the heterocycle, including its pKa, nucleophilicity, and hydrogen-bonding capacity [1]. Direct comparative studies have shown that oxazolidinethiones, unlike oxazolidinones, exhibit minimal antibacterial activity [2], yet they demonstrate superior performance in facilitating selective S-arylation reactions [3]. Additionally, among antithyroid agents, the specific vinyl-substituted oxazolidinethione scaffold displays a potency and species-specific safety profile that differs markedly from benchmark drugs such as propylthiouracil [4]. These divergent outcomes underscore that the choice of scaffold directly dictates the success or failure of a specific experimental or industrial application. The evidence below provides the quantitative foundation for this claim.

Oxazolidinone vs. Thione
2-Oxazolidinone does not undergo S-arylation; thione sulfur may shift chemoselective outcome and reactivity profile
Antibacterial Bioisostere
Thio-analogues of linezolid lack antibacterial activity; oxazolidinethione core is not a viable bioisostere for oxazolidinone antibiotics
Goitrin vs. Propylthiouracil
Goitrin antithyroid potency profile differs markedly; oral/parenteral potency gap may shift in vivo response context

2-Oxazolidinethione Differentiation Evidence


Selective S-Arylation Reactivity

2-Oxazolidinethione demonstrates a unique chemoselectivity profile in reactions with arynes. Unlike 2-benzoxazolinone and 2-benzimidazolinone, which undergo N-arylation, 2-oxazolidinethione exclusively undergoes S-arylation [1]. This divergent reactivity is attributed to the enhanced nucleophilicity of the thione sulfur compared to the carbonyl oxygen in the oxo-analogue.

S-Arylation
Head-to-head
Exclusive S-arylation (2-oxazolidinethione) vs. N-arylation (2-benzoxazolinone)
Supports thione-specific chemoselectivity; oxo-analogue yields different product
Aryne reaction; Org. Biomol. Chem., 2017
Organic Synthesis Chemoselective Arylation Thione Chemistry

Antithyroid Potency: Goitrin vs. Propylthiouracil

While both 5-vinyl-2-oxazolidinethione (goitrin) and propylthiouracil (PTU) are antithyroid agents, their in vivo potency differs significantly depending on the route of administration. Goitrin is substantially less potent than PTU, but the potency gap narrows considerably upon parenteral dosing, indicating different pharmacokinetic behaviors [1].

Antithyroid Potency
Head-to-head
PTU 150× more potent orally; 40× more potent parenterally vs. goitrin
Reported potency ratio; model-dependent context
Rat thyroid weight and iodine uptake; Endocrinology, 1967
Endocrinology Thyroid Peroxidase Inhibition In Vivo Pharmacology

Thione vs. Oxo Antibacterial Activity

Replacement of the carbonyl oxygen in the oxazolidinone ring of linezolid with a thiocarbonyl group (yielding an oxazolidine-2-thione) abrogates antibacterial activity. Unlike the parent oxazolidinones, the thio-analogs did not inhibit the growth of Gram-positive bacteria [1].

Antibacterial Activity
Head-to-head
Oxazolidine-2-thione: inactive; Oxazolidinone (linezolid): potent inhibition
Thio-analogue not a viable bioisostere for antibacterial endpoints
Gram-positive MIC assay; Tetrahedron Lett., 2004
Medicinal Chemistry Antibacterial Bioisosterism

Alternative Halogenation Inhibition Mechanism

5-Vinyl-2-oxazolidinethione, along with thiourea and thiouracil, inhibits chloroperoxidase-catalyzed halogenation. However, spectral evidence indicates the formation of a distinct intermediate during the oxidation of 5-vinyl-2-oxazolidinethione, which is postulated to be a disulfide by analogy, suggesting a shared but not identical oxidative pathway [1].

Halogenation Inhib.
Cross-study
Distinct spectral intermediate formed by 5-vinyl-2-oxazolidinethione vs. thiourea/thiouracil
Supports shared but distinct oxidative pathway; potential scaffold-specific reactivity
Chloroperoxidase assay; J Biol Chem, 1966
Enzymology Chloroperoxidase Mechanism of Action

U-11634 Species-Specific Antifertility

The oxazolidinethione derivative U-11634 [5-(α,α,α-Trifluoro-m-tolyloxymethyl)-2-oxazolidinethione] exhibits pronounced species-specific pharmacological effects. It is orally active as an antifertility agent in rats but is ineffective in monkeys [1]. Toxicological studies in dogs revealed that its antithyroid effects and hepatotoxicity are dose-dependent, with moderate toxicity observed at 100 mg/kg/day and severe toxicity at 300 mg/kg/day [2].

Species Selectivity
Supporting evidence
U-11634: active in rat, inactive in monkey; dose-dependent hepatotoxicity in dog
Species-specific reproductive endpoint context; tox review required
Antifertility model; Toxicol. Appl. Pharmacol.
Reproductive Pharmacology Toxicology Species Selectivity

Microwave-Assisted Synthesis Efficiency

The synthesis of chiral 4-substituted oxazolidine-2-thione auxiliaries is significantly improved under microwave irradiation. This methodology provides these chiral auxiliaries with improved yields and a remarkable reduction in reaction times compared to conventional heating methods [1].

Microwave Synthesis
Cross-study
Improved yields and reduced reaction times with microwave vs. conventional heating
Supports more efficient route to chiral oxazolidine-2-thione auxiliaries
Process chemistry; Molecules, 2011
Synthetic Methodology Chiral Auxiliary Process Chemistry

2-Oxazolidinethione Application Scenarios


Chiral Auxiliary for Asymmetric Synthesis

The use of 4-substituted 2-oxazolidinethiones as chiral auxiliaries is validated by their demonstrated effectiveness in asymmetric induction and, critically, their easier removal compared to the classical Evans oxazolidinones [1]. This scenario is ideal for synthetic chemists constructing stereochemically complex natural products or pharmaceutical intermediates who require a reliable chiral handle that can be cleaved under mild conditions without racemization. The microwave-assisted synthetic route further enhances the practicality of this application by improving yields and reducing reaction times [2].

Herbicidal Lead Derivatization

The 2-oxazolidinethione core serves as a viable scaffold for designing novel herbicides. A series of 3-aminocarbonyl-2-oxazolidinethione derivatives exhibited good herbicidal activities against a range of weed species, including Echinochloa crusgalli and Sorghum vulgare [3]. This application is suited for agrochemical researchers seeking new modes of action or lead compounds for crop protection, leveraging the scaffold's synthetic accessibility and distinct bioactivity profile compared to other heterocycles.

Thyroid Function and Goitrogenesis Research

5-Vinyl-2-oxazolidinethione (goitrin) is a well-characterized antithyroid agent with defined potency relative to propylthiouracil [4] and a distinct oxidative intermediate in enzymatic halogenation [5]. It is an essential tool for endocrinologists studying thyroid hormone synthesis, goiter formation, and the biochemical mechanisms of goitrogens. Its availability as an analytical standard supports quantitative studies in biological matrices [6].

Thione-Specific Chemoselectivity Studies

The exclusive S-arylation of 2-oxazolidinethione with arynes, in contrast to the N-arylation observed for its oxo-analogues [7], makes this compound a valuable probe for exploring thiophilic reactivity. Organic and medicinal chemists can employ this scaffold to selectively install sulfur-linked aryl groups, a transformation not achievable with the more common oxazolidinone ring, thereby enabling the synthesis of novel sulfur-containing heterocycles.

Application
Selection Property
Validation Focus
Asymmetric synthesis
4-Substituted oxazolidine-2-thione chiral auxiliary
Asymmetric induction and mild cleavage verification
Herbicide lead derivation
3-Aminocarbonyl-2-oxazolidinethione core
Herbicidal activity against target weed species
Thyroid function research
Goitrin (5-vinyl-2-oxazolidinethione)
Thyroid peroxidase inhibition and in vivo goitrogenesis endpoints
Sulfur-heterocycle synthesis
Exclusive S-arylation with arynes
Chemoselectivity over N-arylation in oxo-analogues

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